[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)
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Overview
Description
Preparation Methods
The synthesis of [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) involves multiple steps, starting from the basic phenoxazine structureThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phenoxazine derivatives, while reduction reactions can lead to the formation of more reduced forms of the compound .
Scientific Research Applications
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes . Additionally, this compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its unique electronic properties .
Mechanism of Action
The mechanism of action of [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular signaling pathways, leading to its antimicrobial and anticancer effects. The compound’s ability to donate and accept electrons also plays a crucial role in its function as a catalyst and in electronic applications .
Comparison with Similar Compounds
Compared to other phenoxazine derivatives, [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) stands out due to its unique combination of diethylamino groups and the tetrachloroiron(1-) ion. Similar compounds include phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride and zinc,[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium,tetrachloride. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Properties
CAS No. |
132482-53-2 |
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Molecular Formula |
C20H26Cl4FeN3O |
Molecular Weight |
522.1 g/mol |
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) |
InChI |
InChI=1S/C20H26N3O.4ClH.Fe/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;;;;;/h9-14H,5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 |
InChI Key |
DPRJJLJEHOZQRH-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.Cl[Fe-](Cl)(Cl)Cl |
Origin of Product |
United States |
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